Baxdrostat - 1428652-17-8

Baxdrostat

Catalog Number: EVT-10961827
CAS Number: 1428652-17-8
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Baxdrostat is classified as a pharmaceutical compound targeting the endocrine system, specifically the adrenal gland's hormone production pathways. Its mechanism of action involves inhibiting aldosterone synthase, an enzyme responsible for the biosynthesis of aldosterone from cholesterol. This selective inhibition is particularly important given that aldosterone plays a significant role in regulating blood pressure and electrolyte balance.

Synthesis Analysis

Methods and Technical Details

The synthesis of baxdrostat involves complex organic chemistry techniques tailored to create a compound that selectively inhibits aldosterone synthase. While specific synthetic routes have not been detailed extensively in public literature, it typically involves multi-step synthesis processes including:

  1. Starting Materials: The synthesis begins with cholesterol or its derivatives as starting materials.
  2. Functionalization: Various functional groups are introduced through reactions such as oxidation, reduction, and alkylation to develop the desired pharmacophore.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for clinical use.

The compound's synthesis must ensure that it maintains high selectivity for aldosterone synthase over other enzymes like 11β-hydroxylase, which shares significant sequence similarity.

Molecular Structure Analysis

Structure and Data

Baxdrostat's molecular formula is C20H28N2O4C_{20}H_{28}N_{2}O_{4}, and it has a complex three-dimensional structure characterized by specific stereochemistry that contributes to its biological activity. The detailed molecular structure can be represented as follows:

  • Core Structure: The compound features a steroid-like backbone typical of many adrenal hormones.
  • Chiral Centers: Baxdrostat contains multiple chiral centers, which are critical for its selective binding to aldosterone synthase.

The stereochemistry and spatial arrangement of functional groups are vital for its interaction with the target enzyme, influencing both potency and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

Baxdrostat undergoes various chemical reactions during its metabolic processes. Key reactions include:

  1. Enzymatic Hydrolysis: In vivo studies indicate that baxdrostat is metabolized primarily through hydrolytic pathways, leading to the formation of active metabolites such as CIN-107-M.
  2. Phase I Metabolism: Oxidation reactions may occur, impacting pharmacokinetics.
  3. Phase II Metabolism: Conjugation reactions can lead to glucuronidation or sulfation, affecting solubility and excretion.

These metabolic pathways are crucial for understanding the drug's pharmacodynamics and pharmacokinetics.

Mechanism of Action

Process and Data

Baxdrostat functions by selectively inhibiting aldosterone synthase, which results in reduced synthesis of aldosterone from cholesterol. This mechanism involves:

  • Binding Affinity: Baxdrostat binds with high affinity to the active site of aldosterone synthase, preventing substrate access.
  • Reduction of Aldosterone Levels: Clinical trials have shown that baxdrostat leads to significant reductions in plasma aldosterone levels without affecting cortisol production, thereby minimizing potential side effects associated with cortisol suppression.

This selectivity is achieved due to the structural differences between aldosterone synthase and 11β-hydroxylase, allowing baxdrostat to target one enzyme effectively while sparing the other.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Baxdrostat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined through experimental methods but is typically within a range consistent with similar compounds.

These properties are essential for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Baxdrostat holds significant promise in various scientific applications:

  1. Hypertension Treatment: Its primary application is in treating treatment-resistant hypertension by targeting aldosterone synthesis directly.
  2. Research Tool: Baxdrostat can serve as a valuable tool in research settings to study the role of aldosterone in cardiovascular health and disease.
  3. Potential Use in Other Disorders: There may be future applications in conditions characterized by hyperaldosteronism or other endocrine disorders where aldosterone plays a pivotal role.
Introduction to Aldosterone Synthase Inhibition as a Therapeutic Strategy

Pathophysiological Role of Aldosterone in Cardiovascular and Renal Disorders

Excess aldosterone exerts deleterious effects extending far beyond hypertension via mineralocorticoid receptor activation in epithelial and non-epithelial tissues. Inappropriately elevated aldosterone levels—whether from primary aldosteronism (adrenal adenomas or hyperplasia) or secondary causes (heart failure, renal artery stenosis)—drive a cascade of pathological processes. Aldosterone promotes sodium retention and potassium excretion in renal collecting ducts, directly increasing plasma volume and blood pressure. Approximately 20% of patients with treatment-resistant hypertension exhibit biochemical evidence of primary aldosteronism, highlighting the clinical significance of aldosterone dysregulation [3] [7].

Beyond its hemodynamic effects, aldosterone activates pro-fibrotic, pro-inflammatory, and pro-oxidative pathways in cardiovascular and renal tissues. In the heart, aldosterone induces collagen synthesis and myocardial fibrosis, contributing to left ventricular hypertrophy, diastolic dysfunction, and arrhythmogenic substrate. Aldosterone also impairs endothelial function by reducing nitric oxide bioavailability and promotes vascular inflammation and remodeling through increased expression of adhesion molecules and cytokines [2] [4] [6]. These effects manifest clinically as increased risks of myocardial infarction, stroke, atrial fibrillation, and heart failure—independent of blood pressure elevation.

Renal damage manifests through aldosterone-induced glomerular and tubulointerstitial injury. Experimental models demonstrate that aldosterone infusion promotes proteinuria, glomerulosclerosis, and renal fibrosis. These changes occur partly through direct activation of mineralocorticoid receptors on podocytes and tubular cells, triggering inflammatory cell infiltration, oxidative stress, and transforming growth factor-beta-mediated fibrosis [2] [4]. Clinical studies corroborate these findings, showing patients with primary aldosteronism exhibit higher rates of chronic kidney disease and proteinuria compared to those with essential hypertension matched for blood pressure levels. The cardiorenal toxicity of aldosterone excess thus represents a compelling therapeutic target for selective inhibition strategies.

Table 1: Pathophysiological Mechanisms of Aldosterone Excess in Target Organs

Target OrganPrimary Pathogenic MechanismsClinical Manifestations
Cardiovascular System• Myocardial fibrosis• Vascular inflammation• Endothelial dysfunction• Oxidative stress• Collagen deposition• Left ventricular hypertrophy• Heart failure with preserved ejection fraction• Arterial stiffness• Atherosclerosis progression• Atrial fibrillation
Renal System• Glomerular hyperfiltration• Podocyte injury• Tubulointerstitial inflammation• Fibroblast activation• Sodium-potassium dysregulation• Proteinuria• Glomerulosclerosis• Tubulointerstitial fibrosis• Decreased glomerular filtration rate• Hypokalemia
Metabolic System• Insulin receptor substrate-1 degradation• Impaired glucose transporter 4 translocation• Adipocyte dysfunction• Insulin resistance• Impaired glucose tolerance• Visceral adiposity

Historical Development of Aldosterone-Targeted Pharmacologic Interventions

The therapeutic targeting of aldosterone began with mineralocorticoid receptor antagonists (spironolactone and later eplerenone), which demonstrated significant mortality benefits in heart failure and resistant hypertension. The landmark Randomized Aldactone Evaluation Study revealed a 30% reduction in all-cause mortality with spironolactone in severe heart failure patients already receiving standard therapy. However, off-target effects limited their utility: spironolactone's affinity for androgen and progesterone receptors causes gynecomastia, sexual dysfunction, and menstrual irregularities, while eplerenone, though more selective, possesses lower mineralocorticoid receptor binding affinity and potency [1] [3] [7].

These limitations spurred interest in directly inhibiting aldosterone production. Early attempts focused on non-selective steroidogenesis inhibitors like aminoglutethimide, which suppressed aldosterone but also caused adrenal insufficiency by inhibiting cortisol synthesis. The first-generation aldosterone synthase inhibitor, LCI699 (Osilodrostat), showed promise but exhibited insufficient selectivity for CYP11B2 over CYP11B1, particularly at higher doses. Clinical trials revealed dose-dependent cortisol suppression and compensatory accumulation of mineralocorticoid precursors with partial agonist activity, limiting its utility for hypertension. Similarly, LY3045697, though structurally distinct, demonstrated reduced potency upon repeated dosing in clinical trials, suggesting possible enzyme induction or adaptive mechanisms [1] [7] [9].

Baxdrostat emerged from systematic medicinal chemistry efforts to overcome these limitations. Preclinical characterization in cynomolgus monkeys demonstrated high potency (half-maximal inhibitory concentration [IC50] 3 nM for human CYP11B2) and exceptional selectivity (>100-fold for CYP11B2 over CYP11B1). This selectivity arises from Baxdrostat's unique binding mode within the CYP11B2 active site, exploiting subtle structural differences compared to CYP11B1. Unlike earlier inhibitors, Baxdrostat does not accumulate in the adrenal cortex and maintains sustained suppression of aldosterone without affecting cortisol synthesis during adrenocorticotropic hormone stimulation [1] [5] [7].

Phase 1 studies in healthy volunteers confirmed these properties. Multiple ascending doses (0.5–5 mg daily for 10 days) produced dose-dependent aldosterone suppression (51–73% reduction on day 10) without altering cortisol levels. Pharmacokinetic analysis revealed dose-proportional exposure with a mean elimination half-life of 26–31 hours, supporting once-daily dosing. The phase 2 BrigHTN trial provided proof-of-concept in 275 patients with treatment-resistant hypertension (systolic blood pressure ≥130 mmHg despite three antihypertensive agents, including a diuretic). Baxdrostat (1 mg and 2 mg daily) produced placebo-adjusted systolic blood pressure reductions of 11.0 mmHg and 11.5 mmHg, respectively, at 12 weeks, with corresponding decreases in urinary aldosterone excretion [3] [5] [7].

Table 2: Evolution of Aldosterone Synthase Inhibitors: Key Pharmacological Properties

CompoundSelectivity Ratio (CYP11B2:CYP11B1)Maximum Aldosterone SuppressionCortisol ImpactKey Limitations
AminoglutethimideNot selectiveModerateSignificant suppressionNon-specific adrenal suppression; poor tolerability
Fadrozole (D-enantiomer)~6:1Moderate at high dosesSignificant suppression at therapeutic dosesInsufficient selectivity; developed as aromatase inhibitor
LCI699 (Osilodrostat)~10:1~70–80%Dose-dependent suppression; compensatory precursor accumulationFDA-approved for Cushing's disease, not hypertension
LY3045697>20:1Variable; decreased with repeated dosingMinimalReduced potency upon repeated dosing; development halted
Baxdrostat (CIN-107)>100:1~73% at 5 mg doseNo clinically relevant impactNone identified in phase 1/2 trials; phase 3 ongoing

Rationale for Selective Cytochrome P450 Family 11 Subfamily B Member 2 Inhibition over Mineralocorticoid Receptor Antagonism

The therapeutic rationale for selective aldosterone synthase inhibition extends beyond merely lowering blood pressure. Baxdrostat offers distinct mechanistic advantages over mineralocorticoid receptor antagonists by targeting the hormonal excess at its source rather than blocking its receptor. This approach simultaneously reduces both genomic and non-genomic aldosterone effects while avoiding the compensatory rise in aldosterone production observed with receptor blockade. Receptor antagonists trigger a reactive increase in plasma renin activity and angiotensin II, leading to elevated aldosterone levels that may overcome receptor blockade. In contrast, enzymatic inhibition directly reduces circulating aldosterone, potentially providing more complete pathway suppression [3] [7] [8].

The receptor-independent effects of aldosterone further support the enzymatic inhibition strategy. Aldosterone exerts rapid non-genomic actions through membrane-associated receptors, including G protein-coupled estrogen receptor 1, which remain unaffected by traditional mineralocorticoid receptor antagonists. These effects include activation of intracellular kinases, modulation of ion transport, and induction of oxidative stress—all contributing to tissue injury. By lowering aldosterone concentrations, Baxdrostat mitigates both genomic and non-genomic signaling [4] [8].

Clinically, Baxdrostat circumvents the off-target receptor interactions that plague spironolactone. Unlike spironolactone, which binds progesterone and androgen receptors causing endocrine disturbances, Baxdrostat demonstrates no affinity for steroid receptors. This translates into a potentially favorable tolerability profile, particularly regarding sexual function and hormonal side effects. Moreover, Baxdrostat's selectivity for aldosterone synthase avoids the therapeutic limitations of eplerenone, which requires twice-daily dosing due to its shorter half-life and demonstrates lower antihypertensive efficacy than spironolactone in head-to-head comparisons [1] [3] [7].

The BrigHTN trial provided clinical evidence supporting Baxdrostat's efficacy in mineralocorticoid receptor antagonist-naïve populations. Patients previously treated with mineralocorticoid receptor antagonists underwent washout before randomization, confirming that Baxdrostat's blood pressure-lowering effects occur independently of prior receptor blockade. Notably, the magnitude of systolic blood pressure reduction (approximately 20 mmHg from baseline with the 2 mg dose) parallels that achieved with spironolactone in the PATHWAY-2 trial, suggesting comparable efficacy without antiandrogenic effects. This positions Baxdrostat as a promising therapeutic alternative, particularly for patients intolerant to mineralocorticoid receptor antagonists [3] [7].

Table 3: Pharmacodynamic Comparison of Baxdrostat versus Mineralocorticoid Receptor Antagonists

Pharmacological PropertyBaxdrostat (CYP11B2 Inhibitor)Spironolactone (MRA)Eplerenone (MRA)
Primary MechanismInhibition of aldosterone synthesisMineralocorticoid receptor antagonismMineralocorticoid receptor antagonism
Effect on Plasma AldosteroneDecreased by 51–73%Increased due to compensatory RAAS activationIncreased due to compensatory RAAS activation
Effect on CortisolNo clinically relevant effectNo direct effectNo direct effect
Non-Genomic Aldosterone EffectsSuppressed (reduced ligand availability)UnaffectedUnaffected
Off-Target Receptor BindingNone documentedAndrogen and progesterone receptor antagonismMinimal progesterone receptor binding
Typical Antihypertensive Efficacy (SBP reduction)~11.5 mmHg (placebo-adjusted) in resistant hypertension~12–14 mmHg in resistant hypertension~8–10 mmHg in resistant hypertension
Key Clinical AdvantagesNo endocrine side effects; once-daily dosingProven mortality benefit in heart failureReduced endocrine side effects vs. spironolactone
Principal LimitationsHyperkalemia risk (theoretical); requires renal monitoringGynecomastia; menstrual irregularities; hyperkalemiaLess potent than spironolactone; twice-daily dosing often needed

Beyond hypertension, Baxdrostat's therapeutic potential extends to conditions characterized by aldosterone excess. Preclinical data suggest aldosterone synthase inhibition may attenuate aldosterone-mediated cardiac fibrosis and renal injury independent of blood pressure effects. This positions Baxdrostat as a candidate for treating heart failure with preserved ejection fraction, chronic kidney disease, and primary aldosteronism—conditions where mineralocorticoid receptor antagonists show benefit but remain underutilized due to side effects. Ongoing phase 3 trials will clarify Baxdrostat's role in these broader cardiorenal indications, potentially establishing enzymatic inhibition as a cornerstone therapy for disorders of aldosterone excess [1] [4] [7].

Properties

CAS Number

1428652-17-8

Product Name

Baxdrostat

IUPAC Name

N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1

InChI Key

VDEUDSRUMNAXJG-LJQANCHMSA-N

Canonical SMILES

CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C

Isomeric SMILES

CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.